molecular formula C24H19F2NO4 B13635123 (3R)-3-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 1260613-94-2

(3R)-3-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B13635123
CAS No.: 1260613-94-2
M. Wt: 423.4 g/mol
InChI Key: KGSIRNIQTRPPIO-JOCHJYFZSA-N
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Description

(3R)-3-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, including the introduction of the difluorophenyl group and the fluorenylmethoxycarbonyl (Fmoc) protecting group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, reduce production time, and ensure consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology: In biological research, the compound may be used to study enzyme interactions and protein binding due to its ability to mimic certain biological molecules.

Medicine: In medicine, (3R)-3-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid could be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Industry: In the industrial sector, this compound may be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

CAS No.

1260613-94-2

Molecular Formula

C24H19F2NO4

Molecular Weight

423.4 g/mol

IUPAC Name

(3R)-3-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)11-15)22(12-23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21-22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1

InChI Key

KGSIRNIQTRPPIO-JOCHJYFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC(=C4)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC(=C4)F)F

Origin of Product

United States

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